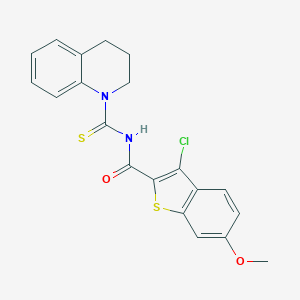
3-chloro-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-6-methoxy-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-6-methoxy-1-benzothiophene-2-carboxamide, also known as QCTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QCTB belongs to the class of benzothiophene derivatives, which have been found to exhibit potent biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of 3-chloro-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-6-methoxy-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. By inhibiting topoisomerase II, this compound can induce DNA damage and apoptosis in cancer cells. This compound has also been found to inhibit the activity of CDK, which is involved in cell cycle regulation. By inhibiting CDK, this compound can arrest the cell cycle and prevent the proliferation of cancer cells. This compound has also been found to inhibit HDAC, which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can induce the expression of tumor suppressor genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. This compound has also been found to exhibit anti-viral properties by inhibiting the replication of various viruses, including influenza virus and human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-chloro-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-6-methoxy-1-benzothiophene-2-carboxamide in lab experiments is its potent biological activity, which makes it a suitable candidate for studying various diseases. This compound is also relatively easy to synthesize, making it a viable option for large-scale production. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. This compound can also exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-chloro-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-6-methoxy-1-benzothiophene-2-carboxamide. One of the major areas of research is the development of this compound-based drugs for cancer treatment. This compound has shown promising results in inhibiting the growth of cancer cells in vitro, but further studies are needed to evaluate its efficacy and safety in vivo. Another area of research is the development of this compound-based drugs for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has shown anti-inflammatory properties in vitro, but further studies are needed to evaluate its efficacy and safety in vivo. Finally, there is a need for further studies to understand the exact mechanism of action of this compound and its potential targets in various diseases.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-6-methoxy-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid with 3,4-dihydroquinoline-2-thione in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of this compound, making it a viable option for large-scale production.
Applications De Recherche Scientifique
3-chloro-N-(3,4-dihydro-1(2H)-quinolinylcarbothioyl)-6-methoxy-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major research areas is cancer treatment, where this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. This compound has been found to inhibit the activity of various cancer-related enzymes, including topoisomerase II, cyclin-dependent kinase (CDK), and histone deacetylase (HDAC). This compound has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propriétés
Formule moléculaire |
C20H17ClN2O2S2 |
|---|---|
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
3-chloro-N-(3,4-dihydro-2H-quinoline-1-carbothioyl)-6-methoxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O2S2/c1-25-13-8-9-14-16(11-13)27-18(17(14)21)19(24)22-20(26)23-10-4-6-12-5-2-3-7-15(12)23/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,22,24,26) |
Clé InChI |
QXYNYLUCJZRCNF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(=S)N3CCCC4=CC=CC=C43)Cl |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(=S)N3CCCC4=CC=CC=C43)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)


![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)
![4-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B250108.png)
![4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide](/img/structure/B250110.png)
![3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B250111.png)
